Cas no 1266697-90-8 (3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione)
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione
- 2,4-Imidazolidinedione, 3-(2-aminoethyl)-5-phenyl-
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- MDL: MFCD19244471
- Inchi: 1S/C11H13N3O2/c12-6-7-14-10(15)9(13-11(14)16)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)
- InChI Key: ZLQLLHXQUPJIIT-UHFFFAOYSA-N
- SMILES: O=C1C(C2C=CC=CC=2)NC(N1CCN)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 287
- XLogP3: -0.3
- Topological Polar Surface Area: 75.4
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050219-1g |
3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione |
1266697-90-8 | 95% | 1g |
¥4403.0 | 2023-04-03 | |
| Enamine | EN300-318553-0.05g |
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione |
1266697-90-8 | 0.05g |
$744.0 | 2023-09-05 | ||
| Enamine | EN300-318553-0.1g |
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione |
1266697-90-8 | 0.1g |
$779.0 | 2023-09-05 | ||
| Enamine | EN300-318553-0.25g |
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione |
1266697-90-8 | 0.25g |
$814.0 | 2023-09-05 | ||
| Enamine | EN300-318553-0.5g |
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione |
1266697-90-8 | 0.5g |
$849.0 | 2023-09-05 | ||
| Enamine | EN300-318553-1.0g |
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione |
1266697-90-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-318553-2.5g |
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione |
1266697-90-8 | 2.5g |
$1735.0 | 2023-09-05 | ||
| Enamine | EN300-318553-5.0g |
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione |
1266697-90-8 | 5.0g |
$2566.0 | 2023-02-24 | ||
| Enamine | EN300-318553-10.0g |
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione |
1266697-90-8 | 10.0g |
$3807.0 | 2023-02-24 | ||
| Enamine | EN300-318553-1g |
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione |
1266697-90-8 | 1g |
$884.0 | 2023-09-05 |
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione
Introduction to 3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione (CAS No. 1266697-90-8)
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione, also known by its CAS number 1266697-90-8, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazolidinones, which are characterized by their unique structural features and potential biological activities. The compound's molecular formula is C13H16N4O2, and it has a molecular weight of approximately 256.29 g/mol.
The structure of 3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione consists of an imidazolidinone ring with a phenyl group and an aminoethyl substituent. The imidazolidinone ring is a five-membered heterocyclic structure with two nitrogen atoms and two oxygen atoms, which provides the compound with its characteristic properties. The presence of the aminoethyl group and the phenyl substituent imparts additional functional groups that can interact with various biological targets, making this compound a promising candidate for drug development.
In recent years, 3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a neuroprotective agent. Research has shown that this compound can exhibit neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function. For instance, studies have demonstrated that 3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione can inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines, which are often associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Beyond its neuroprotective properties, 3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione has also been investigated for its potential as an antioxidant. Oxidative stress is a major contributor to cellular damage and is implicated in various diseases, including cardiovascular disorders and cancer. Studies have shown that this compound can effectively scavenge free radicals and reduce oxidative stress in both in vitro and in vivo models. This antioxidant activity is attributed to the presence of the aminoethyl group, which can donate electrons to neutralize reactive oxygen species (ROS).
In addition to its neuroprotective and antioxidant properties, 3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione has also been explored for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Research has indicated that this compound can inhibit the expression of pro-inflammatory genes such as TNF-α and IL-6 by modulating the activity of transcription factors like NF-κB. This makes it a potential candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione have also been studied to assess its suitability as a therapeutic agent. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, suggesting that it can be effectively absorbed and distributed in the body. Furthermore, it has been found to have low toxicity in animal models, which is an important consideration for drug development.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione in humans. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations to explore its potential therapeutic applications in various diseases.
In conclusion, 3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione (CAS No. 1266697-90-8) is a multifunctional compound with a range of potential therapeutic applications. Its neuroprotective, antioxidant, and anti-inflammatory properties make it a promising candidate for drug development in various fields of medicine. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, highlighting its significance in the advancement of medicinal chemistry and pharmaceutical science.
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